molecular formula C10H9BrN4S B2697111 3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine CAS No. 799250-29-6

3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine

Cat. No.: B2697111
CAS No.: 799250-29-6
M. Wt: 297.17
InChI Key: RAHPLJHDYLAVAY-UHFFFAOYSA-N
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Description

| 3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine is a chemical probe of significant interest in immunological and oncological research, primarily recognized for its role as a potent and selective covalent inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a paracaspase and scaffolding protein that serves as a critical signaling node in the NF-κB pathway, which is constitutively activated in certain B-cell lymphomas and autoimmune disorders. This compound exerts its mechanism by covalently modifying the catalytic cysteine residue within the MALT1 paracaspase domain, leading to irreversible inhibition of its proteolytic activity. This inhibition effectively blocks the cleavage of MALT1 substrates such as RelB, A20, and CYLD, thereby dampening NF-κB signaling and downstream pro-survival and inflammatory responses. Research utilizing this inhibitor has been pivotal in elucidating the pathophysiological roles of MALT1, validating it as a therapeutic target, and exploring potential treatment strategies for conditions like diffuse large B-cell lymphoma and autoimmune diseases. Its application extends to in vitro and in vivo studies aimed at understanding B-cell receptor signaling and T-cell activation, providing a valuable tool for dissecting complex immune signaling networks.

Properties

IUPAC Name

6-(bromomethyl)-3-pyridin-3-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4S/c11-4-8-6-15-9(13-14-10(15)16-8)7-2-1-3-12-5-7/h1-3,5,8H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHPLJHDYLAVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NN=C(N21)C3=CN=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with an appropriate nitrile or ester to form the triazole ring.

    Thiazole Ring Formation: The triazole intermediate is then reacted with a thiourea derivative under acidic conditions to form the thiazole ring.

    Bromomethylation: The final step involves the bromomethylation of the thiazole ring using bromomethyl reagents such as bromoacetic acid or bromomethyl ketones under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce a wide range of functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Cyclization Reactions: The presence of multiple heteroatoms allows for cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation with hydrogen peroxide would yield a sulfoxide.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds have shown promise in selectively inhibiting cancer cell growth, particularly in BRCA1-mutant cells. The mechanism involves blocking the catalytic activity of PARP proteins which are essential for DNA repair processes in cancer cells .

Antimicrobial Properties

Research indicates that derivatives of thiazole and triazole structures exhibit significant antimicrobial activity. The incorporation of bromomethyl and pyridine moieties enhances their efficacy against various bacterial strains. This suggests a potential application in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit specific pathways involved in inflammation, providing a basis for developing treatments for inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of complex heterocycles. These synthetic pathways are crucial for optimizing yield and biological activity of the final product.

Case Studies

Several case studies illustrate the compound's applications:

  • PARP Inhibition Study : A study demonstrated that derivatives similar to this compound showed low nanomolar IC50 values against PARP-1 and PARP-2 enzymes. These findings indicate their potential as lead compounds for further development into anticancer drugs targeting DNA repair mechanisms in tumors .
  • Antimicrobial Testing : In vitro tests revealed that compounds with thiazole and triazole rings displayed significant activity against both Gram-positive and Gram-negative bacteria. This establishes a foundation for further exploration into their use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The triazole and thiazole rings can interact with biological receptors through hydrogen bonding and π-π stacking interactions, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolo-Thiadiazole/Thiazole Family

The compound is compared to derivatives with variations in substituents, heterocyclic cores, and bioactivity profiles. Key analogues include:

Table 1: Structural Comparison of Triazolo-Thiadiazole/Thiazole Derivatives
Compound Name Core Structure Substituents (Position 3/6) Key Functional Groups
3-[6-(Bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine Triazolo[3,4-b][1,3]thiazole Pyridine (3), bromomethyl (6) Br, pyridine
3-(1H-Indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol (4) Triazolo[3,4-b][1,3,4]thiadiazole Indole (3), thiol (6) Indole, -SH
6-(1-Adamantyl)-3-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (5a–g) Triazolo[3,4-b][1,3,4]thiadiazole Aryl (3), adamantyl (6) Adamantyl, aryl
3-[6-(4-Iodophenyl)-triazolo[3,4-b]thiadiazol-3-yl]-1H-indole (5a) Triazolo[3,4-b][1,3,4]thiadiazole Indole (3), 4-iodophenyl (6) I, indole
1-Methyl-4-(6-substitutedphenyl-triazolo[3,4-b]thiadiazol-3-yl)pyridinium Triazolo[3,4-b][1,3,4]thiadiazole Pyridinium (3), substituted phenyl (6) Pyridinium, aryl

Physicochemical Properties

  • Lipophilicity : The bromomethyl group in the target compound increases hydrophobicity (logP ~2.8 estimated), whereas adamantyl derivatives (logP ~4.1) show higher membrane permeability .
  • Stability : Bromomethyl-substituted compounds are prone to hydrolysis under basic conditions, unlike stable aryl or adamantyl analogues .

Biological Activity

3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine is a heterocyclic compound characterized by a unique fusion of triazole, thiazole, and pyridine rings. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrN4S
  • Molecular Weight : 297.17 g/mol
  • CAS Number : 799250-29-6
  • Key Features :
    • Presence of a bromomethyl group enhances reactivity.
    • Contains multiple heteroatoms contributing to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • IC50 Values : In HL-60 cells (acute promyelocytic leukemia), the IC50 was found to be 0.57 µM, indicating potent activity against cancer cells while showing minimal toxicity to normal cell lines (>50 µM) .
  • Mechanism of Action : The compound exhibits cytotoxic properties that lead to apoptosis in cancer cells. It disrupts mitochondrial membrane potential and induces genetic instability characterized by morphological changes in treated cells .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties:

  • Antibacterial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains. For example, it has been tested against both gram-positive and gram-negative bacteria with varying degrees of success .
  • Antifungal and Insecticidal Properties : Beyond antibacterial effects, certain derivatives have exhibited antifungal and insecticidal activities, expanding their potential applications in agriculture and medicine .

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using DPPH free-radical scavenging assays:

  • Compounds derived from similar structures showed significant antioxidant activity compared to standard antioxidants like Trolox .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit their function and modulate various biological pathways through:

  • Hydrogen Bonding : The triazole and thiazole rings can interact with biological receptors.
  • Covalent Bond Formation : The bromomethyl group enhances the compound's reactivity towards nucleophiles .

Case Studies

Study FocusFindings
Anticancer ActivityIC50 = 0.57 µM in HL-60 cells; selective toxicity towards cancer cells .
Antimicrobial EfficacyEffective against S. aureus (64 µg/mL) and S. epidermidis (16 µg/mL) .
Antioxidant PropertiesSignificant DPPH scavenging activity compared to Trolox .

Q & A

Q. Key Challenges :

  • Bromomethyl Stability : The bromomethyl group is prone to hydrolysis; reactions must exclude moisture .
  • Byproduct Mitigation : Optimize stoichiometry to minimize unreacted intermediates (e.g., residual thiols detected via TLC) .

Basic: How is structural characterization performed for this compound?

Answer:
Multi-Technique Validation :

  • ¹H/¹³C NMR : Identify protons adjacent to the bromomethyl group (δ ~4.2–4.5 ppm for CH₂Br) and pyridine/triazole aromatic signals (δ 7.5–9.0 ppm) .
  • IR Spectroscopy : Confirm C-Br stretching (500–600 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .
  • X-ray Crystallography (if available): Resolve spatial arrangement of the fused triazole-thiazole system .

Q. Data Contradictions :

  • Discrepancies in aromatic proton splitting (e.g., para vs. ortho substitution on pyridine) may arise from solvent polarity during NMR acquisition .

Advanced: What strategies are used to analyze its bioactivity against fungal targets like 14α-demethylase (CYP51)?

Answer:
Methodology :

Enzyme Inhibition Assays :

  • Use recombinant CYP51 (PDB: 3LD6) in a fluorescence-based assay with ketoconazole as a positive control .
  • Measure IC₅₀ values via dose-response curves (concentration range: 0.1–100 µM) .

Molecular Docking :

  • Perform AutoDock Vina simulations to predict binding modes. Focus on interactions between the bromomethyl group and CYP51’s heme pocket .

Resistance Testing :

  • Compare efficacy against wild-type vs. azole-resistant Candida strains to assess cross-resistance risks .

Q. Contradictions :

  • Variability in IC₅₀ values (e.g., 9.3 µM vs. 25 µM) may stem from differences in assay conditions (e.g., pH, co-solvents) .

Advanced: How do structural modifications (e.g., bromomethyl vs. chloromethyl) impact antibacterial potency?

Answer:
Comparative SAR Analysis :

  • Electrophilicity : Bromomethyl derivatives exhibit higher reactivity than chloromethyl analogs, enhancing covalent binding to bacterial sortase A (SrtA) .

  • Bioactivity Data :

    Substituent Target IC₅₀ (µM) Reference
    BromomethylSrtA (Staphylococcus)9.3
    ChloromethylSrtA22.1
  • Mechanistic Insight : Bromine’s larger atomic radius improves hydrophobic interactions with SrtA’s active site .

Q. Experimental Design :

  • Synthesize analogs via nucleophilic substitution (e.g., replace Br with Cl using NaCNBH₃) and validate purity via elemental analysis .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Answer:
In Silico Workflow :

ADMET Prediction :

  • Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

Metabolic Stability :

  • Simulate Phase I metabolism (e.g., bromomethyl oxidation to aldehyde) via Schrödinger’s BioLuminate .

Toxicity Profiling :

  • Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .

Q. Key Findings :

  • High logP (~3.5) suggests moderate bioavailability but potential for CNS penetration .
  • Bromomethyl oxidation may generate reactive intermediates, necessitating in vitro hepatocyte assays .

Advanced: How to resolve contradictions in reported antifungal activity across studies?

Answer:
Root-Cause Analysis :

Strain Variability : Test against standardized strains (e.g., ATCC Candida albicans SC5314) to minimize genetic heterogeneity .

Culture Conditions : Control pH (6.0–7.5) and inoculum size (1–5 × 10³ CFU/mL) to ensure reproducibility .

Compound Stability : Preclude photodegradation by storing solutions in amber vials .

Q. Case Example :

  • A study reported 90% inhibition at 10 µM , while another showed 50% at the same concentration . Differences were traced to DMSO solvent concentrations (>1% reduced activity) .

Basic: What analytical techniques assess compound purity and stability?

Answer:
Stability Protocols :

  • HPLC-DAD : Monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~200°C for triazolo-thiazoles) .
  • Light Exposure Tests : Use UV-Vis spectroscopy to track absorbance shifts indicative of bromomethyl hydrolysis .

Q. Purity Criteria :

  • Acceptable impurity levels: <0.5% for unreacted starting materials (per ICH Q3A guidelines) .

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